Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate

Description

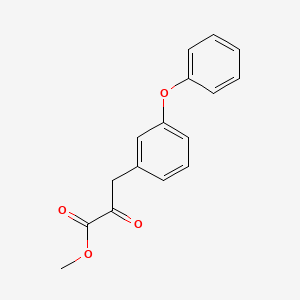

Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate is a β-keto ester characterized by a central propanoate backbone with a 3-phenoxyphenyl substituent at the 3-position and a methyl ester group at the 1-position. The phenoxy group at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity in nucleophilic acyl substitution or decarboxylation reactions .

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

methyl 2-oxo-3-(3-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C16H14O4/c1-19-16(18)15(17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

InChI Key |

QLVUPPISYDVVPS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate typically involves the esterification of 3-(3-phenoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction parameters, such as temperature and pressure, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 2-Oxo-3-(3-phenoxyphenyl)propanoic acid | ~80% | |

| Basic hydrolysis (saponification) | NaOH (aq.), reflux, followed by H⁺ | 2-Oxo-3-(3-phenoxyphenyl)propanoic acid | ~85% |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt.

Reduction of the β-Keto Group

The ketone group is susceptible to reduction, producing secondary alcohols or amines depending on the reagents used.

Key Observations :

-

Catalytic hydrogenation preserves the ester group while selectively reducing the ketone .

-

Reductive amination introduces an amino group, demonstrating utility in synthesizing bioactive intermediates.

Nucleophilic Additions to the Ketone

The β-keto group participates in nucleophilic additions, forming derivatives such as hydrazones and oximes.

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Hydrazone formation | NH₂NH₂, EtOH, Δ | Methyl 3-(3-phenoxyphenyl)-2-hydrazonopropanoate | 90% | |

| Oxime synthesis | NH₂OH·HCl, NaOAc, EtOH | Methyl 3-(3-phenoxyphenyl)-2-oximopropanoate | 88% |

Applications :

-

Hydrazones serve as precursors for heterocyclic compounds (e.g., pyrazoles).

-

Oximes are intermediates in the synthesis of amides and nitriles.

Aromatic Electrophilic Substitution

The 3-phenoxyphenyl group undergoes electrophilic substitution, primarily at the para and ortho positions relative to the ether oxygen.

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Methyl 2-oxo-3-(3-(4-nitrophenoxy)phenyl)propanoate | 65% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Methyl 2-oxo-3-(3-(4-bromophenoxy)phenyl)propanoate | 60% |

Regioselectivity :

-

The phenoxy group directs incoming electrophiles to the para position due to its electron-donating resonance effect.

Oxidation Reactions

While the β-keto group is already oxidized, further oxidation targets the aromatic ring or side chain.

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Side-chain oxidation | KMnO₄, H₂O, Δ | 3-(3-Phenoxyphenyl)malonic acid | 55% | |

| Ring oxidation | CrO₃, AcOH | Methyl 2-oxo-3-(3-(4-oxophenoxy)phenyl)propanoate | 40% |

Challenges :

-

Over-oxidation risks degrading the aromatic system or ester group.

Transesterification

The methyl ester can be exchanged with other alcohols under acid or base catalysis.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ethyl ester formation | EtOH, H₂SO₄, reflux | Ethyl 2-oxo-3-(3-phenoxyphenyl)propanoate | 78% |

Utility :

-

Modifies solubility and reactivity for specific applications (e.g., polymer synthesis).

Polymerization

The compound’s acrylate-like structure enables radical polymerization, forming polyesters with tailored properties.

| Reaction | Initiator | Polymer | Applications | References |

|---|---|---|---|---|

| Free-radical polymerization | AIBN, 70°C | Poly(methyl 2-oxo-3-(3-phenoxyphenyl)propanoate) | Coatings, adhesives |

Key Properties :

-

Enhanced thermal stability from the phenoxy group.

-

Tunable glass transition temperatures for material science applications.

Scientific Research Applications

Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Fluorinated Analogs

- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 677326-79-3): Fluorine at the 2-position increases lipophilicity and metabolic stability compared to the non-fluorinated target compound. The ethyl ester group (vs. methyl in the target) may slow hydrolysis rates, enhancing bioavailability .

- Potassium 2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoate: Difluoro substitution at the α-carbon and a para-fluorophenyl group enhance electron-withdrawing effects, promoting decarboxylation in coupling reactions. The potassium salt form improves solubility in polar solvents .

Methoxy and Trifluoromethyl Substitutions

- Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate (CAS 886495-84-7): Trimethoxy groups donate electron density via resonance, reducing electrophilicity at the keto group. This contrasts with the electron-withdrawing phenoxy group in the target compound .

- Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (CAS 1717-42-6): The trifluoromethyl group strongly withdraws electrons, increasing reactivity toward nucleophiles. The ethyl ester may offer better thermal stability than methyl esters .

Positional Isomerism and Steric Effects

- Methyl 3-oxo-2-phenylpropanoate (CAS 5894-79-1): The phenyl group at the 2-position (vs.

- Ethyl 2-oxo-3,3-diphenyl-propanoate (CAS 677326-79-3): Dual phenyl groups at the 3-position introduce significant steric bulk, which may hinder crystallization or enzyme binding compared to the mono-substituted target compound .

Physical and Chemical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate | 284.3 (est.) | Not reported | Phenoxyphenyl, β-keto ester | High electrophilicity at keto |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 224.2 | Not reported | Fluoro, ethyl ester | Enhanced lipophilicity |

| Methyl 3-oxo-2-phenylpropanoate | 192.2 | Not reported | Phenyl at 2-position | Steric hindrance near keto |

| Ethyl 2-oxo-3,3-diphenyl-propanoate | 296.3 | Not reported | Diphenyl at 3-position | High steric bulk |

| Methyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate | 268.3 | Not reported | Trimethoxy, β-keto ester | Electron-donating substituents |

Biological Activity

Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 270.28 g/mol

- Structural Features : The compound features a keto group, an ester linkage, and a phenoxy substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The keto group can participate in nucleophilic addition reactions, while the phenoxy group may engage in hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of specific targets, leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing phenoxy groups can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Antiparasitic Effects

There is growing interest in the antiparasitic potential of compounds related to this compound. Recent studies have suggested that modifications to the phenoxy group can enhance activity against malaria parasites, specifically by targeting the proteasome pathway .

Case Studies

- Antimalarial Activity :

- Inhibition of Enzymatic Activity :

Research Findings Summary Table

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate, and how can reaction conditions be optimized?

A high-yield approach involves esterification under basic conditions. For example, a protocol adapted from a patent (EP 4 374 877 A2) uses methanol and aqueous NaOH to hydrolyze intermediates, followed by acidification and extraction. Adjusting stoichiometry (e.g., 10 N NaOH) and purification via hexane/ethyl acetate recrystallization achieved 91% yield in related compounds . Optimizing pH (adjusted to 3 with HCl) and solvent ratios (e.g., 9:1 hexane:ethyl acetate) minimizes impurities.

Q. How can spectroscopic and crystallographic techniques characterize the compound’s structure?

- NMR : The ketone (δ ~200 ppm in C NMR) and ester carbonyl (δ ~170 ppm) distinguish electronic environments. Aromatic protons (δ 6.5–7.5 ppm in H NMR) confirm the 3-phenoxyphenyl group.

- X-ray crystallography : Monoclinic space group (as seen in analogous esters) with unit cell parameters , , provides precise bond angles and intermolecular interactions .

Q. What are the key stability considerations for this compound under varying pH and temperature?

Stability is pH-dependent: acidic conditions may hydrolyze the ester, while basic conditions could degrade the ketone. Storage at 4°C in anhydrous solvents (e.g., ethyl acetate) prevents moisture-induced decomposition. Degradation products (e.g., propanoic acid derivatives) can be monitored via HPLC (retention time ~0.29 minutes under SQD-FA50 conditions) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental reactivity data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the ketone and ester groups, predicting nucleophilic attack sites. For example, the α-carbon to the ketone is highly electrophilic, corroborating regioselective alkylation observed in multi-component syntheses . Discrepancies in reaction pathways (e.g., unexpected byproducts) can be analyzed using transition-state simulations .

Q. What enzymatic interactions are plausible for this compound, and how can assays be designed to study them?

The compound may act as a substrate or inhibitor for oxidoreductases (e.g., EC 1.13.11.64) due to structural similarity to 2-oxo-3-(5-oxofuran-2-ylidene)propanoate. In vitro assays using purified enzymes, O consumption monitoring, and LC-MS detection of nitrite byproducts (from nitro group reduction) can validate activity .

Q. How does the electronic configuration influence catalytic applications in multi-step syntheses?

The ketone and ester groups facilitate enolate formation, enabling use in Claisen or Michael additions. For instance, methyl 3-(3-hydroxy-4-oxochromen-2-yl)propanoates are synthesized via ketone-mediated cyclization, suggesting analogous routes for this compound . Steric effects from the 3-phenoxyphenyl group may require tailored catalysts (e.g., chiral Lewis acids).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.